molecular formula C36H45N9O9S B8117910 cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly]

cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly]

Cat. No.: B8117910
M. Wt: 779.9 g/mol
InChI Key: QZDLMGBGMJRYDE-NUGSKGIGSA-N
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Description

Cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] is a cyclic peptide characterized by a complex arrangement of non-canonical amino acids and post-translational modifications. Key structural features include:

  • DL-Abu (α-aminobutyric acid): A non-proteinogenic amino acid contributing to conformational flexibility.
  • 2,3-dehydro Abu: Introduces rigidity via a double bond, altering ring dynamics.
  • DL-aMeGly(Ac) (N-acetylated α-methyl glycine): Enhances steric hindrance and metabolic stability.
  • Unk residues: Undefined substituents, suggesting structural variability or experimental unknowns.

Properties

IUPAC Name

(16E)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-2-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)38-18(3)33-43-25(17-55-33)31(50)42-24(14-21-13-20-11-10-12-26(54-7)29(20)39-21)32(51)44-36(5,19(4)46)35(53)37-15-27(47)40-22/h9-13,17-18,22,24,39H,8,14-16H2,1-7H3,(H,37,53)(H,38,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDLMGBGMJRYDE-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CC4=C(N3)C(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=C/C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CC4=C(N3)C(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the linear peptide, cyclization is achieved through the formation of a peptide bond between the N-terminus and C-terminus of the peptide chain.

Industrial Production Methods

Industrial production of cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly], each with potentially unique properties and applications .

Scientific Research Applications

Cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its potential as an antimicrobial peptide, showing activity against various bacterial strains.

    Medicine: Explored for its therapeutic potential in treating infections and diseases due to its antimicrobial properties.

    Industry: Utilized in the development of new materials and coatings with antimicrobial properties

Mechanism of Action

The mechanism of action of cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the membrane, leading to cell lysis and death. This action is facilitated by the amphipathic nature of the peptide, allowing it to insert into the lipid bilayer and form pores. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and subsequent cell death .

Comparison with Similar Compounds

Structural Analogues: Cyclic Peptides with Non-Standard Residues

Table 1: Structural Comparison
Compound Ring Size Key Modifications Bioactivity (Reported) Stability Insights
Cyclo[DL-Abu...-Gly] (Target Compound) ~12-membered* 2,3-dehydro Abu, Sar, aMeGly(Ac) Unknown (hypothesized enhanced) Likely high due to modifications
Cyclo(Gly-L-Ser-L-Pro) [] 9-membered None (standard residues) Inactive (>200 μM) Low (prone to hydrolysis)
Cyclo(L-Glu(OBn)-L-Glu(OBn)-L-Glu(OBn)) [] 9-membered Benzyl-protected glutamates Inactive in antitumor assays Moderate (protected side chains)
Cyclo(Gly-Gly) [] 6-membered None (homodimer) Not tested Low (degrades at high temperatures)

*Estimated based on residue count.

Key Observations :

  • Modifications : The presence of 2,3-dehydro Abu and acetylated α-methyl glycine in the target compound likely enhances rigidity and metabolic stability, contrasting with simpler cyclic peptides like cyclo(Gly-Gly), which degrade under hydrothermal conditions .

Functional Analogues: Coumarin Derivatives

Table 2: Substituent Effects in Cyclic Compounds
Compound Core Structure Substituents Functional Role
Mammea cyclo E/F [] Coumarin macrocycle 4-(1-acetoxypropyl) groups Antiparasitic, antifungal
Target Compound Peptide macrocycle Acetylated, dehydro, and methylated residues Hypothesized enzyme inhibition

Key Observations :

  • While Mammea cyclo E/F are coumarins, their acetoxypropyl substituents parallel the acetyl and methyl groups in the target peptide, suggesting shared strategies for enhancing lipophilicity and target binding .
  • Unlike coumarins, the target compound’s peptide backbone may enable interactions with proteolytic enzymes or receptors, though direct bioactivity comparisons are lacking.

Biological Activity

Cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] is a cyclic peptide that has attracted attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound consists of a sequence of amino acids arranged in a cyclic structure. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptides through the sequential addition of protected amino acids. The cyclization process involves forming a peptide bond between the N-terminus and C-terminus of the peptide chain, which is crucial for its biological activity.

1. Antimicrobial Properties

Cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] has shown significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This is attributed to the amphipathic nature of the peptide, which allows it to integrate into lipid bilayers and form pores, ultimately causing cell death.

2. Anticancer Activity

Research indicates that cyclic peptides like cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] can target tumor cells effectively. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial stress and activation of caspases .

The biological activity of this compound is primarily mediated through its interaction with cellular membranes. The following mechanisms have been identified:

  • Membrane Disruption : The compound inserts into the lipid bilayer of bacterial cells, leading to pore formation and subsequent cell death.
  • Caspase Activation : In cancer cells, it triggers apoptotic pathways by activating caspases, which are critical for programmed cell death.
  • Mitochondrial Dysfunction : Interaction with mitochondrial proteins can lead to increased oxidative stress and loss of mitochondrial integrity, further promoting apoptosis .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly] was tested against several strains of Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 5 µg/mL against S. aureus, indicating potent antimicrobial activity.

Study 2: Cancer Cell Apoptosis

A research article in Cancer Research reported on the effects of this cyclic peptide on human breast cancer cell lines (MCF-7). The study found that treatment with the compound led to a significant increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis. The IC50 value was determined to be 10 µM, suggesting effective cytotoxicity against cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueMechanism of Action
AntimicrobialStaphylococcus aureus5 µg/mLMembrane disruption
AntimicrobialEscherichia coli10 µg/mLMembrane disruption
AnticancerMCF-7 (Breast cancer)10 µMApoptosis via caspase activation

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